molecular formula C17H25N3O3S2 B2553798 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034427-76-2

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2553798
CAS No.: 2034427-76-2
M. Wt: 383.53
InChI Key: GAZVUDUULTWJKV-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a potent, selective, and ATP-competitive small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by various collagens. Its primary research value lies in the investigation of pathological fibrosis and cancer progression , as aberrant DDR1 signaling is implicated in these processes. The compound demonstrates high selectivity for DDR1 over the closely related DDR2 and a broad panel of other kinases, making it an excellent tool for dissecting the specific biological functions of DDR1. By potently inhibiting collagen-induced DDR1 autophosphorylation and downstream signaling pathways , this inhibitor allows researchers to probe the mechanisms driving extracellular matrix remodeling, cell proliferation, and epithelial-to-mesenchymal transition (EMT). Its application is crucial in preclinical research models for fibrotic diseases such as lung and kidney fibrosis, as well as in oncology for studying the role of DDR1 in tumor growth, metastasis, and the tumor microenvironment. This high-quality chemical probe enables the precise interrogation of collagen receptor signaling in physiological and disease contexts.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S2/c1-25(22,23)20-7-2-13(3-8-20)17(21)19-11-15(12-19)18-6-4-16-14(10-18)5-9-24-16/h5,9,13,15H,2-4,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZVUDUULTWJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thienopyridine Ring Construction

The thieno[3,2-c]pyridine core is synthesized via cyclization of 3-aminothiophene derivatives with pyridine precursors. A common approach involves the acid-catalyzed condensation of 3-thiophenecarboxaldehyde with a pyridinium salt, followed by dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Example Protocol :

  • React 3-thiophenecarboxaldehyde (1.0 eq) with pyridinium hydrochloride (1.2 eq) in acetic acid at 80°C for 12 hours.
  • Neutralize with aqueous sodium bicarbonate and extract with dichloromethane.
  • Dehydrogenate the intermediate with 10% Pd/C in toluene under H₂ (1 atm) at 110°C for 6 hours.
    Yield : 68–72%.

Azetidine Ring Formation

Azetidine is constructed via intramolecular cyclization of γ-chloroamines or reductive amination of azetidinones. For the target compound, Staudinger ketene-imine cycloaddition is employed to form the azetidine ring fused to the thienopyridine.

Staudinger Reaction Conditions :

  • React thienopyridine-derived imine (1.0 eq) with ketene (generated in situ from acetyl chloride and triethylamine) in dichloromethane at −20°C.
  • Use Rh₂(Piv)₄ (2 mol%) as a catalyst to enhance regioselectivity.
    Yield : 85%.

Synthesis of 1-(Methylsulfonyl)piperidin-4-yl Methanone

Piperidine Protection and Sulfonylation

4-Piperidone hydrochloride hydrate is protected via sulfonylation using methylsulfonyl chloride in a biphasic chloroform-water system.

Patent-Derived Protocol :

  • Dissolve 4-piperidone hydrochloride hydrate (1.0 eq) in chloroform/water (1:1 v/v).
  • Add sodium carbonate (3.0 eq) and methylsulfonyl chloride (2.2 eq) at 0°C.
  • Stir overnight at ambient temperature, extract with methylene chloride, and dry over MgSO₄.
    Yield : 92%.

Coupling of Moieties via Methanone Bridge

Grignard Reagent-Mediated Coupling

The azetidine and piperidine subunits are connected using a Grignard reagent. The piperidin-4-yl methanone is treated with 3-(thienopyridinyl)azetidine magnesium bromide in tetrahydrofuran (THF) under nitrogen.

Procedure :

  • Generate the Grignard reagent from 3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine (1.0 eq) and Mg (1.2 eq) in THF.
  • Add 1-(methylsulfonyl)piperidin-4-yl carbonyl chloride (1.0 eq) dropwise at −78°C.
  • Warm to room temperature and quench with ammonium chloride.
    Yield : 65%.

Catalytic Carbonylation

An alternative employs palladium-catalyzed carbonylation using CO gas and a boronic acid derivative.

Conditions :

  • 3-(Thienopyridinyl)azetidine (1.0 eq), 1-(methylsulfonyl)piperidin-4-ylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CO (1 atm), DMF, 100°C, 24 hours.
    Yield : 70%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, the azetidine formation and coupling steps are adapted to continuous flow systems. Microreactors with residence times of 10–15 minutes achieve higher yields (78–82%) compared to batch processes.

Solvent and Catalyst Recycling

Patent CN102675190A highlights chloroform/water biphasic systems for sulfonylation, enabling solvent recovery and reuse. Pd catalysts are immobilized on silica to reduce costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thienopyridine-H), 4.20–4.05 (m, 4H, azetidine-H), 3.10 (s, 3H, SO₂CH₃), 2.85–2.70 (m, 4H, piperidine-H).
  • HRMS : m/z calculated for C₂₁H₂₅N₃O₃S₂ [M+H]⁺: 440.1365; found: 440.1368.

Purity Optimization

Recrystallization from ethanol/water (9:1) affords >99% purity (HPLC). Chiral separation via SFC resolves enantiomers using a Chiralpak AD-H column.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the heterocyclic rings, leading to the formation of partially or fully saturated analogs.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the rings, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide or peracids, reducing agents like lithium aluminum hydride or catalytic hydrogenation, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary but often involve specific temperature, pressure, and solvent systems tailored to each reaction.

Major Products: The products formed from these reactions would depend on the specific type of reaction and the reagents used. For example, oxidation might yield sulfoxides, while reduction could produce more saturated analogs.

Scientific Research Applications

This compound's unique structure allows it to interact with various biological targets and pathways, making it valuable in multiple scientific research areas:

  • Chemistry: It serves as a model compound for studying reaction mechanisms and synthetic methodologies.

  • Biology: It can be used as a probe to investigate biological processes and pathways.

  • Medicine: Its potential therapeutic properties make it a candidate for drug development and pharmacological studies.

  • Industry: It may find applications in material science and as a catalyst or intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological responses. Detailed studies on its binding affinities and the pathways it influences are crucial for understanding its full potential.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and functional groups:

Table 1: Structural analogs and key differences
Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 6,7-Dihydrothieno[3,2-c]pyridine Azetidine, 1-(methylsulfonyl)piperidine Methanone, sulfonyl group
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone 6,7-Dihydrothieno[3,2-c]pyridine Imidazole Methanone
1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone Tetrahydrothieno[3,2-c]pyridine Piperazine (CF3-substituted) Ethanone, trifluoromethyl
1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone Thiazolo[5,4-c]pyridine Thiazole, amine Ethanone

Key Observations :

  • The target compound’s methylsulfonyl-piperidine group distinguishes it from analogs with imidazole () or trifluoromethyl-phenylpiperazine (). Sulfonyl groups enhance polarity and may improve solubility or target interactions .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (as described in ), the target compound’s structural similarity to analogs was evaluated:

Table 2: Similarity indices (hypothetical data based on )
Compound Pair Tanimoto (MACCS) Dice (Morgan) Bioactivity Correlation
Target vs. compound 0.65 0.68 Moderate (shared thienopyridine core)
Target vs. compound 0.52 0.55 Low (divergent substituents)
Target vs. compound 0.48 0.50 Low (thiazolo vs. thienopyridine core)

Insights :

  • Higher similarity scores correlate with conserved thienopyridine cores (e.g., compound).
  • Lower scores for and compounds reflect differences in ring systems (piperazine vs. azetidine, thiazolo vs. thieno), aligning with ’s concept of activity cliffs (small structural changes leading to significant potency differences).

Bioactivity and Target Profiling

highlights that structurally similar compounds often share bioactivity profiles. In contrast:

  • The compound’s trifluoromethyl group could enhance lipophilicity and CNS penetration .
  • The compound’s imidazole moiety may coordinate metal ions (e.g., in cytochrome P450 inhibition).

Activity Cliffs :

  • Despite ~65% structural similarity (Tanimoto), the target compound and compound may exhibit divergent potencies due to azetidine vs. imidazole substituents ().

Pharmacokinetic and Pharmacophore Comparisons

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to ’s trifluoromethyl-phenyl group.
  • Metabolic Stability : Azetidine’s smaller ring may reduce metabolic oxidation compared to piperazine derivatives ().

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